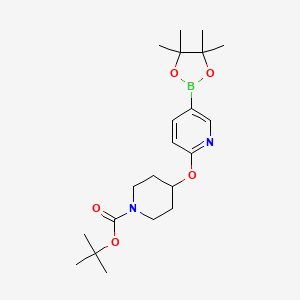

tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H33BN2O5 and its molecular weight is 404.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

Key Features

- Molecular Weight : 311.22 g/mol

- CAS Number : 1048970-17-7

- Functional Groups : Contains a piperidine ring, a dioxaborolane moiety, and a pyridine derivative which may contribute to its biological properties.

The biological activity of this compound primarily revolves around its interaction with various receptors in the central nervous system. The presence of the pyridine and piperidine structures suggests potential agonistic or antagonistic effects on neurotransmitter receptors.

Target Receptors

Research indicates that compounds similar to this compound may interact with:

- Dopamine Receptors (D2/D3)

- Serotonin Receptors (5-HT1A)

These interactions could be significant for therapeutic applications in treating neurological disorders such as schizophrenia and depression.

Study 1: Receptor Activity Evaluation

In a study evaluating the receptor activity of related compounds:

- Compounds exhibited dual agonism at D2 and 5-HT1A receptors.

- EC50 values were reported for D2 and 5-HT1A receptors indicating effective binding affinities. For instance:

- Compound A showed EC50 values of 0.9 nmol/L for D2 and 19 nmol/L for 5-HT1A.

| Compound | D2 EC50 (nmol/L) | 5-HT1A EC50 (nmol/L) |

|---|---|---|

| A | 0.9 | 19 |

| B | 3.3 | 10 |

| C | 0.8 | 23 |

Study 2: Metabolic Stability

Another study highlighted the metabolic stability of similar compounds:

- Compound X demonstrated a half-life (T1/2) of approximately 159.7 minutes in human liver microsomes.

| Compound | T1/2 (minutes) |

|---|---|

| X | 159.7 |

| Y | 23.9 |

This stability suggests potential for prolonged therapeutic effects.

Cytotoxicity and Safety Profile

The cytotoxicity profile is essential for evaluating the safety of these compounds. Preliminary assays indicated that while some derivatives showed promising receptor activity, they also exhibited varying levels of cytotoxicity depending on the cellular model used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The incorporation of the boron atom in the compound's structure allows it to participate in various chemical reactions that are useful for drug development. Boron-containing compounds have been shown to exhibit significant biological activity, including:

- Anticancer Activity : Research indicates that boron compounds can induce apoptosis in cancer cells and enhance the efficacy of certain chemotherapeutics . The specific structure of tert-butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate may enhance its interaction with biological targets.

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis due to its functional groups:

- Cross-Coupling Reactions : The presence of the boron moiety allows for participation in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .

Material Science

The unique properties of this compound make it suitable for applications in materials science:

- Polymer Synthesis : The compound can be used as a monomer or additive in polymerization processes to create new materials with enhanced properties such as thermal stability and mechanical strength .

Case Studies

Propiedades

IUPAC Name |

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33BN2O5/c1-19(2,3)27-18(25)24-12-10-16(11-13-24)26-17-9-8-15(14-23-17)22-28-20(4,5)21(6,7)29-22/h8-9,14,16H,10-13H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCGUIDMWTWHQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCN(CC3)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33BN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.